![molecular formula C19H26N2O2 B1385628 N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine CAS No. 1040680-15-6](/img/structure/B1385628.png)
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine
Übersicht
Beschreibung
“N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine” is a chemical compound with the molecular formula C19H26N2O2 and a molecular weight of 314.42 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine” is based on its molecular formula, C19H26N2O2 . The structure includes a benzene ring, two ethyl groups, and a methoxyphenoxy group .Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
Research by Iwanami et al. (1981) focused on synthesizing benzamides of N,N-disubstituted ethylenediamines, including compounds related to N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine, for potential neuroleptic applications. Their work demonstrated a significant correlation between structure and neuroleptic activity, highlighting the potential of these compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).
Antimicrobial and Antifungal Activity
Kumar et al. (2011) synthesized a series of 1H-1,4-diazepines, structurally related to the compound , and screened them for antimicrobial, antifungal, and anthelmintic activities. This research suggests the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2011).
Chemical Stability and Reaction Kinetics
Nakamura et al. (1972) studied the chemical stability and kinetics of the N1→N2 migration of the s-triazinyl group in compounds closely related to N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Nakamura et al., 1972).
Potential as ERK1/2 Inhibitors
Li et al. (2009) synthesized analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to the compound , to explore their potential as ERK1/2 inhibitors. This research is significant for developing targeted therapies in cancer treatment (Li et al., 2009).
Ring Contraction and Drug Scaffold Development
Antolak et al. (2014) investigated the ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones to develop new drug scaffolds. This research contributes to the synthesis of novel compounds with potential therapeutic applications (Antolak et al., 2014).
Corrosion Inhibition
Wang et al. (2006) performed a DFT study on bipyrazole derivatives, including N1,N1-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl}]-N4,N4-dimethyl-1,4-benzenediamine, for their potential activity as corrosion inhibitors. This research has implications in materials science, particularly in protecting metals against corrosion (Wang et al., 2006).
Cerebral Blood Flow Tracing
Taylor et al. (1992) conducted preclinical studies on a tracer compound closely related to the compound for regional cerebral perfusion. This work is significant in neuroimaging and diagnosing cerebral disorders (Taylor et al., 1992).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N,4-N-diethyl-1-N-[2-(4-methoxyphenoxy)ethyl]benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)17-8-6-16(7-9-17)20-14-15-23-19-12-10-18(22-3)11-13-19/h6-13,20H,4-5,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQZYOOQHKADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.